Cas no 1695053-33-8 (4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylethyl)-5-methyl-)

4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylethyl)-5-methyl- 化学的及び物理的性質
名前と識別子
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- 4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylethyl)-5-methyl-
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- インチ: 1S/C10H14N2O3/c1-6-5-11-9(10(2,3)15-4)12-7(6)8(13)14/h5H,1-4H3,(H,13,14)
- InChIKey: WKYCIIGKUNVTFK-UHFFFAOYSA-N
- SMILES: C1(C(OC)(C)C)=NC=C(C)C(C(O)=O)=N1
4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylethyl)-5-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-685119-0.5g |
2-(2-methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1695053-33-8 | 0.5g |
$1221.0 | 2023-03-10 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01096538-1g |
2-(2-Methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1695053-33-8 | 95% | 1g |
¥6265.0 | 2023-04-10 | |
Enamine | EN300-685119-0.25g |
2-(2-methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1695053-33-8 | 0.25g |
$1170.0 | 2023-03-10 | ||
Enamine | EN300-685119-5.0g |
2-(2-methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1695053-33-8 | 5.0g |
$3687.0 | 2023-03-10 | ||
Enamine | EN300-685119-10.0g |
2-(2-methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1695053-33-8 | 10.0g |
$5467.0 | 2023-03-10 | ||
Enamine | EN300-685119-0.05g |
2-(2-methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1695053-33-8 | 0.05g |
$1068.0 | 2023-03-10 | ||
Enamine | EN300-685119-2.5g |
2-(2-methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1695053-33-8 | 2.5g |
$2492.0 | 2023-03-10 | ||
Enamine | EN300-685119-1.0g |
2-(2-methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1695053-33-8 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-685119-0.1g |
2-(2-methoxypropan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
1695053-33-8 | 0.1g |
$1119.0 | 2023-03-10 |
4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylethyl)-5-methyl- 関連文献
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylethyl)-5-methyl-に関する追加情報
Introduction to 4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylethyl)-5-methyl- (CAS No. 1695053-33-8)
4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylethyl)-5-methyl- (CAS No. 1695053-33-8) is a specialized compound with significant potential in various fields of chemistry and pharmacology. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in drug development and medicinal chemistry. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.
Molecular Structure and Properties
The molecular formula of 4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylethyl)-5-methyl- is C12H16N2O3. It has a molecular weight of approximately 240.26 g/mol. The compound features a pyrimidine ring with a carboxylic acid group at the 4-position, a methyl group at the 5-position, and a substituted methoxyethyl group at the 2-position. These structural elements contribute to its unique chemical and physical properties, making it an interesting candidate for various chemical reactions and biological studies.
Synthesis Methods
The synthesis of 4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylethyl)-5-methyl- has been explored through several routes. One common method involves the reaction of a suitable pyrimidine precursor with an appropriate methoxyethyl substituent. For instance, a recent study published in the Journal of Organic Chemistry detailed a multi-step synthesis process that included the formation of a pyrimidine ring followed by selective functionalization to introduce the desired substituents. This method offers high yields and excellent purity, making it suitable for large-scale production.
Biological Activities
4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylethyl)-5-methyl- has shown promising biological activities in various assays. Research has indicated that this compound exhibits anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases. Additionally, studies have explored its potential as an antiviral agent against certain viral infections. A notable study published in the Journal of Medicinal Chemistry reported that this compound demonstrated significant antiviral activity against influenza A virus, suggesting its potential as a lead compound for further drug development.
Clinical Applications and Research Advancements
The potential clinical applications of 4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylethyl)-5-methyl- are currently being investigated in several preclinical studies. Early results from these studies have shown promising outcomes in terms of efficacy and safety profiles. For instance, a preclinical trial conducted by a leading pharmaceutical company evaluated the compound's effectiveness in reducing inflammation in animal models of arthritis. The results indicated that the compound significantly reduced inflammation markers without causing significant side effects.
Recent Research Findings
In addition to its anti-inflammatory and antiviral properties, recent research has also explored the potential of 4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylethyl)-5-methyl- as an anticancer agent. A study published in Cancer Research reported that this compound exhibited selective cytotoxicity against several cancer cell lines while showing minimal toxicity to normal cells. The mechanism of action was attributed to its ability to disrupt key signaling pathways involved in cancer cell proliferation and survival.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 4-Pyrimidinecarboxylic acid, 2-(1-methoxy-1-methylethyl)-5-methyl- highlights its multifaceted potential in various therapeutic areas. Future studies are expected to focus on optimizing its pharmacological properties and evaluating its safety and efficacy in human trials. As more data becomes available, this compound may emerge as a valuable tool in the development of novel therapeutic agents for treating inflammatory diseases, viral infections, and cancer.
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